molecular formula C18H18FN5O B5745389 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide

2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide

Cat. No. B5745389
M. Wt: 339.4 g/mol
InChI Key: REHQBQCMKRHNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In

Scientific Research Applications

2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and receptors. In neuroscience, this compound has been studied for its potential as a tool for studying the role of ion channels and receptors in neuronal signaling.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide is not fully understood. However, it is believed to act as a modulator of ion channels and receptors, which are involved in neuronal signaling. This compound has been shown to interact with various ion channels and receptors, including voltage-gated sodium channels, transient receptor potential channels, and gamma-aminobutyric acid receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide are not fully understood. However, it has been shown to modulate the activity of various ion channels and receptors, which are involved in neuronal signaling. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide in lab experiments include its potential as a modulator of ion channels and receptors, which are involved in neuronal signaling. This compound has been shown to have potential applications in medicinal chemistry, pharmacology, and neuroscience. The limitations of using this compound in lab experiments include its limited availability and high cost.

Future Directions

There are several future directions for the research of 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide. One direction is to further study its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. Another direction is to further study its mechanism of action and its potential as a modulator of ion channels and receptors. Additionally, further research could explore the potential of this compound in other fields of research, such as materials science and catalysis.

Synthesis Methods

The synthesis of 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide involves the reaction of mesityl chloride with 5-(4-fluorophenyl)-2H-tetrazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate product, which is then reacted with acetamide to produce the final compound.

properties

IUPAC Name

2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-11-8-12(2)17(13(3)9-11)20-16(25)10-24-22-18(21-23-24)14-4-6-15(19)7-5-14/h4-9H,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHQBQCMKRHNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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